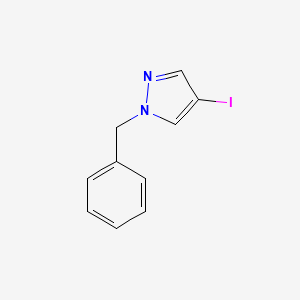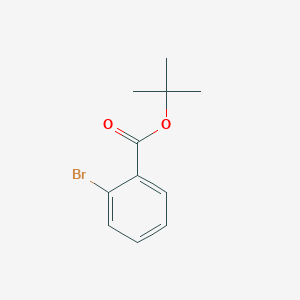
Tert-Butyl-2-brombenzoat
Übersicht
Beschreibung
Tert-butyl 2-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a colorless to yellow liquid at room temperature and is primarily used in organic synthesis. The compound is known for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-bromobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
Target of Action
Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2
Mode of Action
Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.
Action Environment
The action of Tert-butyl 2-bromobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .
Cellular Effects
Tert-butyl 2-bromobenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-bromobenzoate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, tert-butyl 2-bromobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-bromobenzoate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that tert-butyl 2-bromobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to tert-butyl 2-bromobenzoate can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-bromobenzoate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Tert-butyl 2-bromobenzoate is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of tert-butyl 2-bromobenzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of tert-butyl 2-bromobenzoate within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
Tert-butyl 2-bromobenzoate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of tert-butyl 2-bromobenzoate is crucial for its activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane at room temperature for about 12 hours .
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-bromobenzoate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester can be hydrolyzed to 2-bromobenzoic acid and tert-butanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Substitution: Formation of 2-azidobenzoate or 2-thiocyanatobenzoate.
Reduction: Formation of 2-bromobenzyl alcohol.
Hydrolysis: Formation of 2-bromobenzoic acid and tert-butanol.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-bromobenzoate
- Tert-butyl 4-bromobenzoate
- Ethyl 2-bromobenzoate
Comparison: Tert-butyl 2-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, tert-butyl 3-bromobenzoate and tert-butyl 4-bromobenzoate have different reactivity patterns due to the different positions of the bromine atom. Ethyl 2-bromobenzoate, on the other hand, has a different ester group, which affects its physical properties and reactivity .
Eigenschaften
IUPAC Name |
tert-butyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNHJFYEDOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396674 | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-42-7 | |
| Record name | tert-Butyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 2-BROMOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
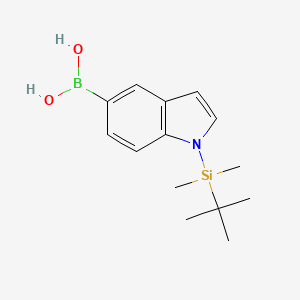
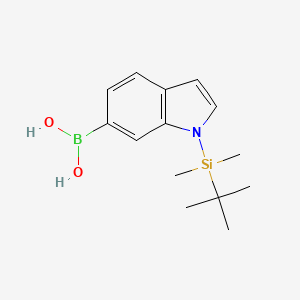
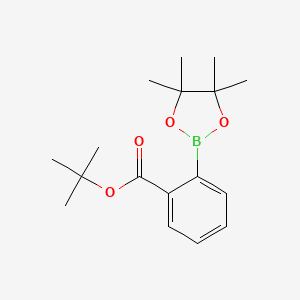
![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)
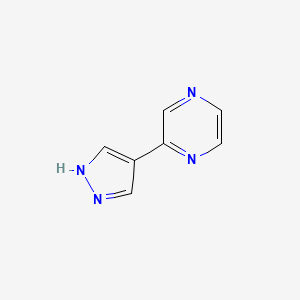
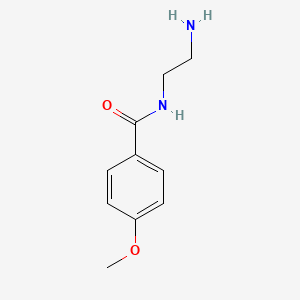
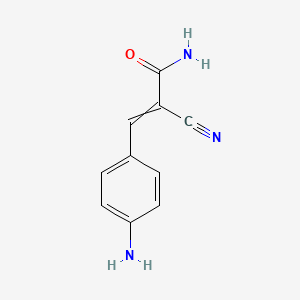
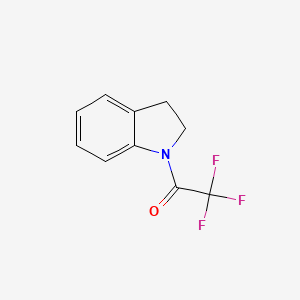
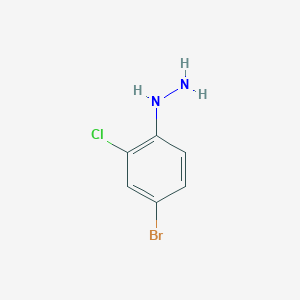
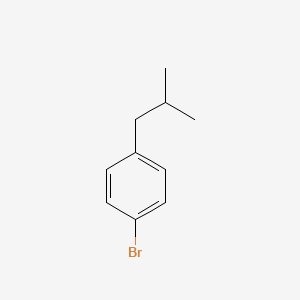
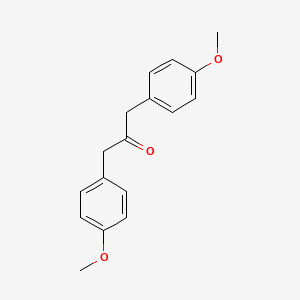
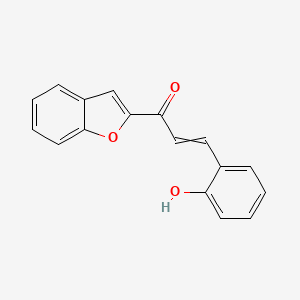
![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
